molecular formula C12H16ClNO B093454 N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide CAS No. 17743-62-3

N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide

Cat. No. B093454
CAS RN: 17743-62-3
M. Wt: 225.71 g/mol
InChI Key: XJPIYPCUNZKJSK-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as "t-butyl 4-chloroacetanilide" or "TCAC" and has been studied extensively for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of TCAC is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, TCAC may alter the expression of certain genes, leading to changes in cellular processes.

Biochemical And Physiological Effects

TCAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, TCAC has been shown to alter the expression of certain genes, leading to changes in cellular processes. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using TCAC in lab experiments include its ability to inhibit the activity of certain enzymes, its potential applications in cancer research, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on TCAC. One area of interest is its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TCAC and its effects on cellular processes. There is also potential for the development of new compounds based on the structure of TCAC, which may have improved efficacy and reduced toxicity compared to the original compound. Finally, there is potential for the development of new methods for the synthesis and purification of TCAC, which may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of TCAC involves the reaction of 4-chloroacetanilide with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide. The compound can be purified using various methods, including recrystallization or column chromatography.

Scientific Research Applications

TCAC has been widely used in scientific research as a tool for investigating various biological processes. It has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, TCAC has been used as a probe to study the structure and function of proteins, as well as a tool for investigating the role of certain enzymes in biological processes.

properties

CAS RN

17743-62-3

Product Name

N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]acetamide

InChI

InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

XJPIYPCUNZKJSK-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl

Other CAS RN

17743-62-3

synonyms

N-[2-(4-chlorophenyl)-1,1-dimethylethyl]acetamide

Origin of Product

United States

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